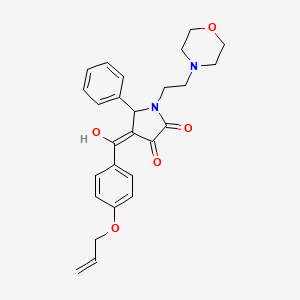

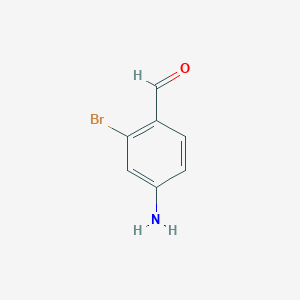

![molecular formula C16H13Cl2N5O B2458158 5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291848-63-9](/img/structure/B2458158.png)

5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as indole derivatives, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For example, indole derivatives are often crystalline and colorless .Aplicaciones Científicas De Investigación

Pharmacological Activity and Antiasthmatic Potential

A series of 3-substituted 5-amino-1H-1,2,4-triazole derivatives, closely related to the specified compound, were synthesized to explore novel antiasthmatic agents. The compound 5-amino-3-(4-chlorophenyl)-1H-triazole showed promising results as an eosinophilia inhibitor, suggesting a potential pathway for chronic asthma treatment due to its ability to inhibit eosinophil survival induced by interleukin-5 without significantly affecting leukotriene D4 or platelet-activating factor-induced responses (Naito et al., 1996).

Antimicrobial Activities

Research into novel 1,2,4-triazole derivatives, including compounds structurally similar to the specified chemical, demonstrated good to moderate antimicrobial activities against a range of microorganisms. This indicates a potential application of such compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Bektaş et al., 2007).

Synthesis and Biological Activity of Schiff Base Sulfur Ether Derivatives

Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, similar to the compound , were synthesized and showed significant antifungal activity against specific strains, highlighting their potential in antifungal drug development (Zheng Yu-gu, 2015).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, closely related to the compound of interest, have been identified as suitable molecules for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach offers a route to synthesize triazoles active as HSP90 inhibitors, indicating their potential in cancer therapy and drug design (Ferrini et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-chloroanilino)-N-[(2-chlorophenyl)methyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O/c17-11-5-3-6-12(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-1-2-7-13(10)18/h1-8,14-15,20-23H,9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVXDSONGNPYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2458080.png)

![8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2458084.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)

![2-Aminospiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2458087.png)

![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)

![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)